molecular formula C14H17NO3 B8360322 3-Carbethoxy-1-phenyl-2-piperidinone

3-Carbethoxy-1-phenyl-2-piperidinone

Cat. No. B8360322
M. Wt: 247.29 g/mol
InChI Key: MZZUKDKNGWUZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06001835

Procedure details

The product from Step C (0.551 g, 2.56 mmol) was dissolved in methanol (3 mL) and 5% aqueous sodium hydroxide added (3 mL). After 11 h, methanol was removed in vacuo, and the residue partitioned between ethyl acetate and 10% aqueous HCl. The organic layer was washed with saturated brine, and dried over MgSO4. The title compound was obtained as a white solid.
Quantity
0.551 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7]1=[O:18])([O:3]CC)=[O:2].[OH-].[Na+]>CO>[C:1]([CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7]1=[O:18])([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.551 g
Type
reactant
Smiles
C(=O)(OCC)C1C(N(CCC1)C1=CC=CC=C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and 10% aqueous HCl
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(=O)(O)C1C(N(CCC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.